8-{[benzyl(ethyl)amino]methyl}-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Description
8-{[benzyl(ethyl)amino]methyl}-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of multiple functional groups, including a benzyl(ethyl)amino group, an ethylphenoxy group, a hydroxy group, and a trifluoromethyl group
Properties
IUPAC Name |
8-[[benzyl(ethyl)amino]methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3NO4/c1-3-18-10-12-20(13-11-18)35-26-24(34)21-14-15-23(33)22(25(21)36-27(26)28(29,30)31)17-32(4-2)16-19-8-6-5-7-9-19/h5-15,33H,3-4,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHNBSFVRHNXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(CC)CC4=CC=CC=C4)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-{[benzyl(ethyl)amino]methyl}-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves several steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. This step typically involves heating the reactants in the presence of a catalyst to facilitate the cyclization process.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. This step often requires the use of a strong base and a suitable solvent to achieve the desired substitution.
Attachment of the Benzyl(ethyl)amino Group: The benzyl(ethyl)amino group can be introduced through nucleophilic substitution reactions. This step involves the reaction of the chromen-4-one intermediate with benzyl(ethyl)amine in the presence of a suitable catalyst.
Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be introduced through etherification reactions. This step involves the reaction of the chromen-4-one intermediate with 4-ethylphenol in the presence of a suitable base and solvent.
Chemical Reactions Analysis
8-{[benzyl(ethyl)amino]methyl}-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group in the compound can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can undergo reduction reactions to convert the chromen-4-one core to a dihydrochromen-4-one. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Scientific Research Applications
8-{[benzyl(ethyl)amino]methyl}-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 8-{[benzyl(ethyl)amino]methyl}-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets. The compound’s ability to undergo various chemical reactions also contributes to its biological activity.
Comparison with Similar Compounds
8-{[benzyl(ethyl)amino]methyl}-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
8-{[benzyl(ethyl)amino]methyl}-3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one: This compound has a dichlorophenyl group instead of an ethylphenoxy group, which affects its chemical properties and biological activity.
4-hydroxy-2-quinolones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Trifluoromethyl-containing drugs: These compounds contain the trifluoromethyl group, which enhances their pharmacological properties and makes them valuable in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
